molecular formula C22H20N4O3 B11134427 N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11134427
M. Wt: 388.4 g/mol
InChI Key: CDHPGPGDUXUWOC-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalen-2-ol with 2-bromoethylamine to form N-(2-naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular mechanisms .

Medicine

Its interactions with specific molecular targets can be exploited for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability .

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-1-yloxy)ethyl)-acetamide
  • 2-(naphthalen-2-yloxy)-N0-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
  • N-(2-(quinolin-8-yloxy)-ethyl)-acetamide

Uniqueness

N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide stands out due to its combination of naphthalene, pyridine, and oxadiazole rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C22H20N4O3/c27-20(7-8-21-25-22(26-29-21)17-9-11-23-12-10-17)24-13-14-28-19-6-5-16-3-1-2-4-18(16)15-19/h1-6,9-12,15H,7-8,13-14H2,(H,24,27)

InChI Key

CDHPGPGDUXUWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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